4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole typically involves the reaction of an aryl-substituted pyrazole with a suitable reagent. One common method includes the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate under reflux conditions in a 2-ethoxyethanol-water mixture . This reaction proceeds under an argon atmosphere for about 12 hours.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a controlled laboratory environment can be scaled up for industrial purposes, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis treatment.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
Comparison: 4-Methyl-1-(1H-pyrazol-4-ylcarbonyl)-1H-pyrazole is unique due to its specific structure and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to pyrazinamide, it may have different therapeutic targets and mechanisms of action. Thiazoles, while structurally different, share some biological activities but differ in their chemical reactivity and applications.
Properties
CAS No. |
1328640-48-7 |
---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
(4-methylpyrazol-1-yl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C8H8N4O/c1-6-2-11-12(5-6)8(13)7-3-9-10-4-7/h2-5H,1H3,(H,9,10) |
InChI Key |
KFFJFCMFULAXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.